Methyl3-amino-2,5-difluoro-4-methylbenzoatehydrochloride
Description
Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride is a halogenated benzoate ester derivative with a hydrochloride salt moiety. Its structure features:
- Aromatic core: A benzene ring substituted with amino (-NH₂), methyl (-CH₃), and two fluorine (-F) groups at positions 3, 4, 2, and 5, respectively.
- Ester group: A methyl ester (-COOCH₃) at position 1.
- Salt form: The hydrochloride (HCl) enhances solubility and stability compared to the free base.
This compound is likely utilized in agrochemical or pharmaceutical research due to its reactive amino group and fluorine substituents, which influence electronic and steric properties.
Properties
Molecular Formula |
C9H10ClF2NO2 |
|---|---|
Molecular Weight |
237.63 g/mol |
IUPAC Name |
methyl 3-amino-2,5-difluoro-4-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-4-6(10)3-5(9(13)14-2)7(11)8(4)12;/h3H,12H2,1-2H3;1H |
InChI Key |
JAQHSBJUBWAMBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1N)F)C(=O)OC)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-amino-2,5-difluoro-4-methylbenzoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol and an acid catalyst to form the methyl ester.
Formation of Hydrochloride Salt: The final step involves the conversion of the methyl ester to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and purification processes to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoates, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical entities.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2,5-difluoro-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoro groups can enhance the compound’s stability and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences
Functional Groups and Backbone: The target compound lacks the sulfonylurea bridge and triazine ring present in the sulfonylurea herbicides. Instead, it features an amino group and fluorine atoms directly on the benzene ring. The hydrochloride salt improves aqueous solubility, whereas the sulfonylurea analogs rely on ester groups for lipophilicity .
Mechanism of Action: Sulfonylurea herbicides inhibit acetolactate synthase (ALS), critical for branched-chain amino acid synthesis in plants. Their activity depends on the sulfonylurea-triazine scaffold . The target compound’s mechanism is undefined but likely distinct due to the absence of the sulfonylurea motif. The amino group may enable hydrogen bonding, while fluorines enhance metabolic stability.
Physicochemical Properties :
- Solubility : The hydrochloride salt form increases polarity, favoring solubility in polar solvents. Sulfonylurea analogs exhibit moderate solubility due to ester and triazine groups.
- Stability : Fluorine atoms in the target compound may reduce susceptibility to oxidative degradation compared to ethoxy/methoxy groups in sulfonylureas.
Applications :
- Sulfonylureas are commercial herbicides with broad-spectrum weed control.
- The target compound’s applications remain speculative but could involve roles as a synthetic intermediate or bioactive molecule in drug discovery.
Research Findings and Limitations
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